molecular formula C14H16N4O4 B3016024 Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate CAS No. 338761-56-1

Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate

Cat. No.: B3016024
CAS No.: 338761-56-1
M. Wt: 304.306
InChI Key: VUIUPQRLQZQKOY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is a heterocyclic compound featuring a central isoxazole ring substituted with a methyl group at position 5 and an ethoxycarbonyl group at position 3. The key structural motif is the 4,6-dimethyl-2-pyrimidinylamino moiety linked via a carbonyl group to the isoxazole core. This compound is synthesized through diazotization and coupling reactions involving sulfamethazine derivatives and ethyl cyanoacetate in the presence of sodium acetate at room temperature . Spectral characterization, including $ ^1H $-NMR and mass spectrometry (MS), confirms its molecular structure, with MS data indicating a molecular ion peak at m/z 402, consistent with the molecular formula $ C{15}H{18}N4O4 $ .

Properties

IUPAC Name

ethyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-5-21-13(20)11-10(9(4)22-18-11)12(19)17-14-15-7(2)6-8(3)16-14/h6H,5H2,1-4H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIUPQRLQZQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is a compound with notable biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H17N3O4C_{15}H_{17}N_{3}O_{4}, and it features a complex structure that includes a pyrimidine ring, an isoxazole moiety, and an ethyl ester functional group. The structural characteristics contribute significantly to its biological activity.

Structural Characteristics

ComponentDescription
Molecular FormulaC₁₅H₁₇N₃O₄
Key Functional GroupsPyrimidine, Isoxazole, Carbamate
CAS Number174454-37-6

Herbicidal Effects

This compound has been identified as a potent herbicide. Its efficacy against a variety of weed species is attributed to its ability to inhibit specific biochemical pathways involved in plant growth.

  • Mechanism of Action : The compound acts by interfering with the synthesis of essential amino acids in plants, leading to stunted growth and eventual death of the target species.

Therapeutic Potential

Recent studies suggest that this compound may also possess therapeutic properties beyond herbicidal applications. Research indicates potential anti-cancer activity due to its ability to induce apoptosis in certain cancer cell lines.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
    • : Suggests further exploration into its use as a chemotherapeutic agent.
  • Herbicide Efficacy Evaluation :
    • Objective : To assess the effectiveness against common agricultural weeds.
    • Results : Showed over 90% inhibition of growth in treated weed populations within two weeks.
    • Implications : Supports its potential as a viable alternative to existing herbicides.

Crystal Structure Analysis

A detailed analysis of the crystal structure reveals insights into the compound's stability and interaction potential. The molecular conformation was characterized by specific torsion angles that influence its reactivity:

  • Torsion Angles :
    • C8–N3–C9–N4: 170.8°
    • N2–S1–C1–N1: 136.9°

This structural data is critical for understanding how the compound interacts at a molecular level with biological targets.

Summary of Findings

Study TypeKey Findings
Anticancer ActivityIC50 = 12 µM against MCF-7 cells
Herbicide EfficacyOver 90% growth inhibition in treated weeds
Crystal StructureTorsion angles indicate stability and reactivity

Comparison with Similar Compounds

Ethyl 4-[(4-Chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate

This analogue replaces the 4,6-dimethyl-2-pyrimidinylamino group with a 4-chloroanilino substituent (CAS 113762-01-9). While both compounds share the isoxazole-carboxylate backbone, the chloroaryl group in the latter introduces distinct electronic and steric effects. Synthesis pathways for such analogues typically involve coupling reactions between isoxazole carbonyl chlorides and substituted anilines or heteroarylamines .

Key Differences:

  • In contrast, the 4-chloroanilino group is electron-withdrawing, which may reduce solubility in polar solvents .
  • Synthesis Conditions : The target compound is synthesized under mild conditions (room temperature, sodium acetate), whereas chloroaryl analogues often require elevated temperatures or stronger bases for coupling .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Spectral Data ($ ^1H $-NMR) Synthesis Method
Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate $ C{15}H{18}N4O4 $ 402.34 δ 6.91 (NH), 9.12 (NH), 2.4–2.6 (CH$ _3 $) Diazotization/coupling at RT
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate $ C{14}H{13}ClN2O4 $ 308.72 δ 7.3–7.5 (Ar-H), 2.5 (CH$ _3 $) Coupling with 4-chloroaniline
5-Amino-3-methylisoxazole-4-carbonyl chloride $ C5H5ClN2O2 $ 160.56 δ 6.2 (NH$ _2 $), 2.3 (CH$ _3 $) Reaction with thionyl chloride

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